6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C11H10N4O2S2 and its molecular weight is 294.35. The purity is usually 95%.
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Scientific Research Applications
Antagonistic Activity on Serotonin Receptors
6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine and its derivatives have been studied for their activity as serotonin 5-HT6 receptor antagonists. The structure-activity relationship analysis revealed that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold, such as the presence of a methylsulfonyl group, significantly impact their antagonistic activity. Notably, compounds with a methylthio group and phenylsulfonyl substitution showed promising activity at picomolar levels, suggesting their potential in exploring new therapeutic avenues targeting the serotonin system (Ivachtchenko et al., 2013).
Antimicrobial Applications
The chemical framework of this compound has been utilized to develop antimicrobial agents. Compounds incorporating this structure, particularly when integrated into polyurethane varnish and printing ink, exhibited significant antimicrobial effects against a variety of microbial strains. This application underscores the compound's potential in creating surface coatings with antimicrobial properties, which could be particularly useful in healthcare settings to prevent microbial contamination and spread (El‐Wahab et al., 2015).
Contributions to Heterocyclic Chemistry
The compound and its derivatives contribute to the rich chemistry of heterocyclic compounds, providing valuable insights into the synthesis and structural analysis of pyrazolo[1,5-a]pyrimidines. These studies not only expand the chemical space of heterocyclic compounds but also offer a deeper understanding of their properties and potential applications in various fields, including materials science and pharmaceuticals (Ivachtchenko et al., 2011).
Properties
IUPAC Name |
6-methylsulfonyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c1-19(16,17)9-5-13-11-8(7-2-3-18-6-7)4-14-15(11)10(9)12/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDBNLZSCSQITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CSC=C3)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326446 |
Source
|
Record name | 6-methylsulfonyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818847 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866018-17-9 |
Source
|
Record name | 6-methylsulfonyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.